molecular formula C12H24O3 B1240105 (3R)-3-Hydroxydodecanoic acid CAS No. 28254-78-6

(3R)-3-Hydroxydodecanoic acid

Cat. No. B1240105
Key on ui cas rn: 28254-78-6
M. Wt: 216.32 g/mol
InChI Key: MUCMKTPAZLSKTL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06110933

Procedure details

To an ice-cooled solution of methyl 3-oxododecanoate in methanol was added sodium borohydride (83 mg). After stirring for 20 minutes, 1N-hydrochloric acid (2.2 ml) was added. After concentration, the residue was dissolved in ethyl acetate (30 ml) and 0.1 N-hydrochloric acid (20 ml). The organic phase was washed with water (20 ml), saturated aqueous sodium bicarbonate (20 ml), and brine (20 ml), dried, and concentrated. The residue was dissolved in methanol (3 ml), and to this solution was added 1N-sodium hydroxide (2.4 ml). The mixture was refluxed for an hour, and diluted with water (30 ml). This aqueous solution was washed with dichloromethane (20 ml), acidified with 1N-hydrochloric acid (2.6 ml), and extracted with ethyl acetate (30 ml). This organic phase was washed with brine (20 ml), dried, and concentrated. The residue was recrystallized from a mixture of ethyl acetate (1 ml) and n-hexane (3 ml) to give 3-hydroxydodecanoic acid (0.27 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:3][C:4]([O:6]C)=[O:5].[BH4-].[Na+].Cl>CO>[OH:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)CCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
83 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (30 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (20 ml), saturated aqueous sodium bicarbonate (20 ml), and brine (20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (3 ml)
ADDITION
Type
ADDITION
Details
to this solution was added 1N-sodium hydroxide (2.4 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for an hour
ADDITION
Type
ADDITION
Details
diluted with water (30 ml)
WASH
Type
WASH
Details
This aqueous solution was washed with dichloromethane (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 ml)
WASH
Type
WASH
Details
This organic phase was washed with brine (20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of ethyl acetate (1 ml) and n-hexane (3 ml)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC(CC(=O)O)CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06110933

Procedure details

To an ice-cooled solution of methyl 3-oxododecanoate in methanol was added sodium borohydride (83 mg). After stirring for 20 minutes, 1N-hydrochloric acid (2.2 ml) was added. After concentration, the residue was dissolved in ethyl acetate (30 ml) and 0.1 N-hydrochloric acid (20 ml). The organic phase was washed with water (20 ml), saturated aqueous sodium bicarbonate (20 ml), and brine (20 ml), dried, and concentrated. The residue was dissolved in methanol (3 ml), and to this solution was added 1N-sodium hydroxide (2.4 ml). The mixture was refluxed for an hour, and diluted with water (30 ml). This aqueous solution was washed with dichloromethane (20 ml), acidified with 1N-hydrochloric acid (2.6 ml), and extracted with ethyl acetate (30 ml). This organic phase was washed with brine (20 ml), dried, and concentrated. The residue was recrystallized from a mixture of ethyl acetate (1 ml) and n-hexane (3 ml) to give 3-hydroxydodecanoic acid (0.27 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:3][C:4]([O:6]C)=[O:5].[BH4-].[Na+].Cl>CO>[OH:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)CCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
83 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (30 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (20 ml), saturated aqueous sodium bicarbonate (20 ml), and brine (20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (3 ml)
ADDITION
Type
ADDITION
Details
to this solution was added 1N-sodium hydroxide (2.4 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for an hour
ADDITION
Type
ADDITION
Details
diluted with water (30 ml)
WASH
Type
WASH
Details
This aqueous solution was washed with dichloromethane (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 ml)
WASH
Type
WASH
Details
This organic phase was washed with brine (20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixture of ethyl acetate (1 ml) and n-hexane (3 ml)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC(CC(=O)O)CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.